Methyl 3-trifluoromethanesulfonylpropanoate
Description
Methyl 3-trifluoromethanesulfonylpropanoate (CAS: 1955557-69-3) is a fluorinated sulfonate ester characterized by a trifluoromethanesulfonyl (CF₃SO₂) group attached to a propanoate backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials due to its strong electron-withdrawing properties and stability under various reaction conditions. Its trifluoromethanesulfonyl group enhances reactivity in nucleophilic substitutions and cross-coupling reactions, making it valuable in constructing complex molecules .
Properties
IUPAC Name |
methyl 3-(trifluoromethylsulfonyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O4S/c1-12-4(9)2-3-13(10,11)5(6,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBDOWNIGHPOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-trifluoromethanesulfonylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with trifluoromethanesulfonic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-trifluoromethanesulfonylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Substitution: Various substituted propanoates.
Reduction: 3-trifluoromethanesulfonylpropanol.
Hydrolysis: 3-trifluoromethanesulfonylpropanoic acid.
Scientific Research Applications
Methyl 3-trifluoromethanesulfonylpropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3-trifluoromethanesulfonylpropanoate exerts its effects involves the activation of the trifluoromethanesulfonyl group. This group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application, such as the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared functional groups or structural motifs:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Methyl 3-trifluoromethanesulfonylpropanoate | 1955557-69-3 | C₅H₇F₃O₅S | Trifluoromethanesulfonyl, methyl ester |
| Ethyl 3-(methylsulfonyl)propanoate | 118675-14-2 | C₆H₁₂O₄S | Methylsulfonyl, ethyl ester |
| Methyl 4-trifluoromethylbenzoylacetate | 1602433-67-9 | C₁₁H₉F₃O₃ | Trifluoromethylbenzoyl, methyl ester |
Key Observations :
- Electron-Withdrawing Groups: this compound contains a CF₃SO₂ group, which is more electron-withdrawing than the methylsulfonyl (CH₃SO₂) group in Ethyl 3-(methylsulfonyl)propanoate. This difference enhances its reactivity in electrophilic substitutions .
- Aromatic vs. Aliphatic Backbone: Methyl 4-trifluoromethylbenzoylacetate incorporates an aromatic benzoyl group, which may confer distinct photophysical properties and aromatic stabilization effects absent in aliphatic analogs like this compound .
Physicochemical Properties
| Property | This compound | Ethyl 3-(Methylsulfonyl)propanoate | Methyl 4-Trifluoromethylbenzoylacetate |
|---|---|---|---|
| Boiling Point | ~250°C (est.) | ~220°C (est.) | ~280°C (est.) |
| Solubility in THF | High | Moderate | Low |
| Thermal Stability | Stable up to 150°C | Stable up to 130°C | Stable up to 180°C |
Research Findings and Industrial Relevance
Recent studies highlight this compound’s role in synthesizing fluorinated bioactive molecules, such as kinase inhibitors and antiviral agents. For example, its use in multi-step syntheses of trifluoromethylated heterocycles demonstrates superior yield (85–90%) compared to analogs like Ethyl 3-(methylsulfonyl)propanoate (60–70%) under identical conditions . Industrial patents emphasize its scalability in continuous-flow reactors, reducing byproduct formation .
Biological Activity
Methyl 3-trifluoromethanesulfonylpropanoate, also known by its IUPAC name methyl 3-((trifluoromethyl)sulfonyl)propanoate, is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and potential applications.
- Chemical Formula : CHFOS
- Molecular Weight : 202.17 g/mol
- CAS Number : 1955557-69-3
- Structure : The compound features a trifluoromethyl group attached to a sulfonyl moiety, which plays a crucial role in its reactivity and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Studies have demonstrated that sulfonyl-containing compounds exhibit significant antimicrobial activity. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity .
The biological effects of this compound are primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:
- Protein Binding : The sulfonyl group can form non-covalent interactions with amino acid residues in proteins, leading to conformational changes that affect protein function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in cells, leading to apoptosis in certain cancer cell lines. This property is particularly relevant for developing anticancer agents .
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Enzyme Inhibition Research :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
